molecular formula C12H6BrClF3N B14042318 4-(2-Bromo-4-(trifluoromethyl)phenyl)-2-chloropyridine

4-(2-Bromo-4-(trifluoromethyl)phenyl)-2-chloropyridine

Cat. No.: B14042318
M. Wt: 336.53 g/mol
InChI Key: OJYJIOPIEFXGDT-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-(trifluoromethyl)phenyl)-2-chloropyridine is a chemical compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-(trifluoromethyl)phenyl)-2-chloropyridine typically involves multi-step organic reactions. One common method includes the bromination of 4-(trifluoromethyl)phenyl derivatives followed by chlorination of the pyridine ring. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity. Safety measures are crucial due to the involvement of hazardous chemicals and the potential for exothermic reactions .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4-(trifluoromethyl)phenyl)-2-chloropyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are often carried out in solvents such as dichloromethane or ethanol under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce compounds with additional oxygen atoms .

Scientific Research Applications

4-(2-Bromo-4-(trifluoromethyl)phenyl)-2-chloropyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-(trifluoromethyl)phenyl)-2-chloropyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can influence its reactivity and binding affinity to biological molecules. The compound may interact with enzymes or receptors, leading to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)phenol
  • 4-Bromo-2-(trifluoromethyl)phenol
  • 2-Bromo-4-fluoroacetophenone

Uniqueness

4-(2-Bromo-4-(trifluoromethyl)phenyl)-2-chloropyridine is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on a pyridine ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H6BrClF3N

Molecular Weight

336.53 g/mol

IUPAC Name

4-[2-bromo-4-(trifluoromethyl)phenyl]-2-chloropyridine

InChI

InChI=1S/C12H6BrClF3N/c13-10-6-8(12(15,16)17)1-2-9(10)7-3-4-18-11(14)5-7/h1-6H

InChI Key

OJYJIOPIEFXGDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)C2=CC(=NC=C2)Cl

Origin of Product

United States

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